molecular formula C17H16Br2N2O3 B11540378 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11540378
M. Wt: 456.1 g/mol
InChI Key: ZBUIZJULQGCTCT-AWQFTUOYSA-N
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Description

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex molecular structure that includes bromine, methoxy, and hydrazide functional groups, making it a valuable subject for studies in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dibromo-6-methoxyphenol and 4-methylbenzaldehyde.

    Formation of Intermediate: The phenol undergoes a reaction with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is then converted to its hydrazide form using hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide reacts with 4-methylbenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Steps: Including recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic aqueous solutions.

    Reduction: Conducted in organic solvents like ethanol or tetrahydrofuran.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Results in the replacement of bromine atoms with other functional groups.

Scientific Research Applications

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2,4-Dichloro-6-methoxyphenoxy)acetohydrazide: Substitutes bromine with chlorine, potentially altering its chemical properties.

Uniqueness

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide stands out due to its specific combination of bromine and methoxy groups, which can enhance its reactivity and potential biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C17H16Br2N2O3

Molecular Weight

456.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Br2N2O3/c1-11-3-5-12(6-4-11)9-20-21-16(22)10-24-17-14(19)7-13(18)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

ZBUIZJULQGCTCT-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC

Origin of Product

United States

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